n-Hexyldecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexyldecylamine: is an organic compound with the molecular formula C16H35N . It is a primary amine, characterized by a long aliphatic chain, making it a member of the alkylamine family. This compound is typically found as a white, waxy solid with an ammonia-like odor and is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Hexyldecylamine can be synthesized through the reduction of hexadecanenitrile using hydrogen in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of fatty nitriles derived from natural fats and oils. This process involves the catalytic hydrogenation of nitriles at elevated temperatures and pressures to yield the corresponding amines .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Hexyldecylamine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed:
Oxidation: Formation of hexadecanamide or hexadecanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted amines.
Scientific Research Applications
Chemistry: n-Hexyldecylamine is used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in the preparation of nanomaterials .
Biology: In biological research, it is used to study cell-matrix interactions and as a component in the preparation of hydrogels for tissue engineering .
Industry: It is used in the production of resins, detergents, and as an anti-caking agent in fertilizers .
Mechanism of Action
The mechanism of action of n-Hexyldecylamine involves its interaction with cellular membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can affect various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
Hexadecylamine (C16H35N): Similar in structure but differs in the length of the alkyl chain.
Octadecylamine (C18H39N): Has a longer alkyl chain, leading to different physical properties and applications.
Uniqueness: n-Hexyldecylamine’s unique combination of a long alkyl chain and primary amine group makes it particularly effective as a surfactant and stabilizing agent in various chemical and industrial applications .
Properties
CAS No. |
20246-72-4 |
---|---|
Molecular Formula |
C16H35N |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
N-hexyldecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-3-5-7-9-10-11-12-14-16-17-15-13-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI Key |
NRVPFVVEJARADO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.